BET-IN-7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

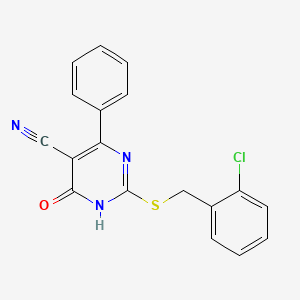

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS/c19-15-9-5-4-8-13(15)11-24-18-21-16(12-6-2-1-3-7-12)14(10-20)17(23)22-18/h1-9H,11H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGLXNUIRLXTQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of BET-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BET-IN-7 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. While specific detailed studies on this compound are limited in the public domain, its mechanism of action can be largely understood through the well-established activities of pan-BET inhibitors. This guide synthesizes the available information on this compound and extrapolates its likely molecular and cellular effects based on the broader class of BET inhibitors. The primary mechanism of BET inhibitors involves the competitive binding to the acetyl-lysine recognition pockets of BET bromodomains, leading to the displacement of BET proteins from chromatin and subsequent modulation of gene transcription. This activity has significant implications for diseases driven by transcriptional dysregulation, such as cancer and inflammatory conditions.

Core Mechanism of Action: BET Protein Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

This compound, as a BET inhibitor, is understood to function by competitively binding to the bromodomains of these proteins. This action prevents the BET proteins from associating with acetylated chromatin, leading to the disruption of transcriptional complexes and a subsequent decrease in the expression of target genes.

Quantitative Data on this compound Binding

Publicly available data for this compound is sparse. One source identifies it as "Compound 1" and provides the following binding constants:

| Compound | Target | Ki (μM) | Kd (μM) |

| This compound (Compound 1) | BET (unspecified) | 12.27 | 89.3 |

Table 1: Binding affinities of this compound. These values indicate that this compound is a potent inhibitor of BET proteins. The specific affinities for individual BET family members (BRD2, BRD3, BRD4) are not currently available in the public domain.

Key Signaling Pathways Modulated by BET Inhibition

Based on the known functions of pan-BET inhibitors, this compound is predicted to exert its effects through the modulation of critical signaling pathways, most notably those involving the transcription factors c-Myc and NF-κB.

Downregulation of the c-Myc Oncogene

The c-Myc proto-oncogene is a master transcriptional regulator that is frequently dysregulated in a wide range of human cancers. Its expression is highly dependent on the function of BRD4, a key member of the BET family. BRD4 recruits the positive transcription elongation factor b (P-TEFb) to the MYC promoter and super-enhancers, which is essential for its transcriptional elongation.

By displacing BRD4 from these regulatory regions, BET inhibitors effectively suppress MYC transcription. This leads to a reduction in c-Myc protein levels, resulting in cell cycle arrest, induction of apoptosis, and an overall anti-proliferative effect in cancer cells dependent on c-Myc.

Attenuation of the NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. It controls the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. BRD4 has been shown to be a critical co-activator for NF-κB. It binds to acetylated RelA, a key subunit of the NF-κB complex, and facilitates the transcription of NF-κB target genes.

By inhibiting the interaction between BRD4 and acetylated RelA, BET inhibitors can potently suppress the transcription of pro-inflammatory genes. This provides a strong rationale for the investigation of BET inhibitors, including this compound, in inflammatory diseases and sepsis.

Experimental Protocols for Characterizing BET Inhibitors

While specific experimental protocols for this compound are not publicly available, the following are standard methodologies used to characterize the mechanism of action of BET inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol Outline:

-

Cell Treatment: Treat intact cells with various concentrations of the BET inhibitor (e.g., this compound) or a vehicle control.

-

Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated protein fraction by centrifugation.

-

Protein Detection: Analyze the amount of the target BET protein (e.g., BRD4) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

RNA-Sequencing (RNA-seq)

To understand the global transcriptional consequences of BET inhibition, RNA-seq is a standard and comprehensive method.

Protocol Outline:

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cell lines known to be sensitive to BET inhibitors) and treat with this compound or a vehicle control for a defined period.

-

RNA Extraction: Isolate total RNA from the cells, ensuring high quality and integrity.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with the BET inhibitor.

-

Conduct pathway analysis and gene ontology enrichment to identify the biological processes and signaling pathways that are most affected.

-

Conclusion and Future Directions

This compound is a potent inhibitor of the BET family of proteins. Based on the well-characterized mechanism of action of this class of inhibitors, it is anticipated to function by disrupting the interaction of BET proteins with acetylated chromatin, leading to the downregulation of key oncogenes such as MYC and the suppression of pro-inflammatory gene expression programs controlled by NF-κB.

To fully elucidate the specific mechanism of action of this compound, further research is required. This should include:

-

Determination of its binding affinities and selectivity for the individual bromodomains of BRD2, BRD3, and BRD4.

-

Comprehensive transcriptional profiling using techniques like RNA-seq in relevant cellular models to identify its specific gene targets.

-

In-depth studies to confirm its effects on the c-Myc and NF-κB pathways, as well as to explore other potentially modulated signaling cascades.

-

Preclinical studies in animal models of cancer and inflammatory diseases to evaluate its in vivo efficacy and safety profile.

Such studies will be crucial to fully understand the therapeutic potential of this compound and to guide its potential development as a clinical candidate.

Unveiling the Molecular Targets of BET Inhibitor I-BET762 in Human Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins are a family of epigenetic readers that play a crucial role in the regulation of gene transcription. Comprising four members in humans – BRD2, BRD3, BRD4, and the testis-specific BRDT – these proteins recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. Their involvement in the expression of key oncogenes and pro-inflammatory genes has positioned them as attractive therapeutic targets for a range of diseases, including cancer and inflammation. I-BET762 (GSK525762A) is a potent, small molecule inhibitor of the BET family of proteins. This technical guide provides an in-depth overview of the biological targets of I-BET762 in human cells, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Biological Targets: The BET Protein Family

I-BET762 functions as a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1] By competitively binding to the acetyl-lysine binding pockets of these proteins, I-BET762 displaces them from chromatin, leading to the suppression of target gene transcription.

Quantitative Binding Affinities and Inhibitory Concentrations

The binding affinity and inhibitory potency of I-BET762 against the BET family proteins have been characterized using various biophysical and biochemical assays. The following table summarizes key quantitative data.

| Target Protein | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Assay Method |

| BET Family (general) | 50.5 - 61.3 nM | 32.5 - 42.5 nM | Not Specified[1] |

Further research is needed to delineate the specific binding affinities of I-BET762 for each individual BET protein (BRD2, BRD3, BRD4, and BRDT).

The anti-proliferative activity of I-BET762 has been demonstrated across various cancer cell lines. For instance, in pancreatic cancer cell lines, the IC50 values were determined to be:

| Cell Line | IC50 |

| Aspc-1 | 231 nM[2] |

| PANC-1 | 2550 nM[2] |

| CAPAN-1 | 990 nM[2] |

Downstream Effects: Modulation of Key Oncogenic Pathways

The inhibition of BET proteins by I-BET762 leads to the transcriptional repression of critical oncogenes, most notably MYC and BCL2.[3][4] This contributes to its anti-cancer effects, including the induction of cell cycle arrest and apoptosis.

Impact on MYC and BCL2 Expression

Studies have consistently shown that I-BET762 treatment leads to a significant downregulation of both MYC and BCL2 expression in various cancer models.

-

Prostate Cancer: In prostate cancer cell lines, I-BET762 potently reduces MYC expression.[3] Western blot analysis has shown a dose-dependent decrease in c-Myc protein levels following treatment.[5]

-

Neuroblastoma: Oral administration of a related BET inhibitor, I-BET726, in mouse xenograft models of human neuroblastoma resulted in the downregulation of MYCN and BCL2 expression.[4]

-

Breast and Lung Cancer: In breast cancer cells, I-BET762 has been shown to downregulate c-Myc protein expression.[6] Similarly, in a lung cancer model, I-BET762 treatment led to decreased c-Myc expression.[6]

The following diagram illustrates the general mechanism of action of I-BET762, leading to the suppression of MYC and BCL2.

Caption: I-BET762 inhibits BET proteins from binding to acetylated histones, preventing the recruitment of transcriptional machinery to oncogenes like MYC and BCL2, ultimately reducing their expression and inhibiting cancer cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the biological targets of BET inhibitors like I-BET762.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is commonly used to determine the binding affinity (Kd) of a small molecule inhibitor to its protein target.

Principle: The assay measures the change in polarization of fluorescently labeled ligand (a peptide mimicking acetylated histone) upon binding to the BET bromodomain. Unbound, the small fluorescent ligand tumbles rapidly, resulting in low polarization. When bound to the larger protein, its tumbling is slower, leading to higher polarization. An inhibitor will compete with the fluorescent ligand for binding, causing a decrease in polarization.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

Reconstitute purified, recombinant BET bromodomain protein to a known concentration in the assay buffer.

-

Prepare a stock solution of a fluorescently labeled acetylated histone peptide (e.g., TAMRA-labeled H4K5acK8acK12acK16ac peptide).

-

Prepare a serial dilution of I-BET762 in DMSO and then dilute further in the assay buffer.

-

-

Assay Procedure:

-

In a microplate (e.g., 384-well, black), add a fixed concentration of the BET bromodomain protein and the fluorescent peptide.

-

Add varying concentrations of I-BET762 to the wells. Include control wells with no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent ligand and its concentration.

-

Caption: Workflow for determining the binding affinity of I-BET762 using a fluorescence polarization assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm drug-target engagement within a cellular environment.

Principle: The binding of a ligand (e.g., I-BET762) to its target protein can increase the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced aggregation and remain in the soluble fraction.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture human cells of interest to a suitable confluency.

-

Treat the cells with I-BET762 at various concentrations or a vehicle control (DMSO) for a specific duration.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

-

-

Protein Detection and Quantification:

-

Quantify the amount of the target BET protein (e.g., BRD4) in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of I-BET762 indicates target engagement.

-

Caption: Workflow for confirming the engagement of I-BET762 with its target proteins in cells using CETSA.

Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Profiling

AP-MS can be used to identify the protein interaction partners of BET proteins and how these interactions are affected by I-BET762.

Principle: A BET protein of interest is "baited" from a cell lysate using a specific antibody or an affinity tag. The co-purifying proteins ("prey") are then identified by mass spectrometry. Comparing the interactome in the presence and absence of I-BET762 can reveal which protein-protein interactions are dependent on the bromodomain-acetyl-lysine interaction.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture human cells, potentially overexpressing a tagged version of a BET protein (e.g., FLAG-BRD4).

-

Treat the cells with I-BET762 or a vehicle control.

-

-

Cell Lysis and Affinity Purification:

-

Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Incubate the cell lysate with beads coupled to an antibody against the bait protein (e.g., anti-FLAG antibody).

-

Wash the beads to remove non-specific binders.

-

Elute the bait protein and its interactors from the beads.

-

-

Mass Spectrometry:

-

Digest the eluted proteins into peptides (e.g., with trypsin).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the MS/MS spectra using a protein database.

-

Quantify the relative abundance of the identified proteins in the treated versus untreated samples to identify interactions that are disrupted by I-BET762.

-

Caption: Workflow for identifying I-BET762-sensitive protein interactions using AP-MS.

Conclusion

I-BET762 is a potent pan-inhibitor of the BET family of proteins, exerting its biological effects by disrupting the interaction between BET bromodomains and acetylated histones. This leads to the transcriptional repression of key oncogenes such as MYC and BCL2, providing a strong rationale for its investigation as an anti-cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued exploration of the biological targets and mechanisms of action of I-BET762 and other BET inhibitors, facilitating further research and development in this promising area of epigenetic therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of BET Inhibition on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription, making them a compelling therapeutic target in oncology and inflammatory diseases. BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and disrupting their transcriptional coactivator function. This guide provides an in-depth technical overview of the effects of BET inhibition on gene transcription, using the potent and specific inhibitor, Brd4-IN-7, as a primary example, supplemented with extensive data from the well-characterized BET inhibitor, JQ1. We will delve into the molecular mechanisms, provide detailed experimental protocols for studying these effects, present quantitative data on gene expression changes, and visualize the key signaling pathways and experimental workflows involved.

Core Mechanism of BET Inhibition

BET proteins, most notably BRD4, act as epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2). This binding is a crucial step in the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb) complex, to gene promoters and enhancers. The P-TEFb complex then phosphorylates the C-terminal domain of RNA Polymerase II, initiating transcriptional elongation.[1][2]

BET inhibitors, such as Brd4-IN-7 and JQ1, are small molecules that mimic acetylated lysine and competitively bind to the bromodomains of BET proteins.[1][2] This competitive inhibition displaces BET proteins from chromatin, leading to a downstream cascade of events that ultimately results in the suppression of target gene transcription.[1] A primary consequence of this displacement is the downregulation of key oncogenes, such as MYC, and other genes involved in cell proliferation, survival, and inflammation.[1][3]

Quantitative Effects of BET Inhibition on Gene Transcription

The inhibitory effects of BET inhibitors on cancer cell lines are dose-dependent and vary across different cell types. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: IC50 Values of JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 0.028 |

| SIG-M5 | Acute Myeloid Leukemia | 0.042 |

| RKO | Colorectal Carcinoma | 0.049 |

| KASUMI-1 | Acute Myeloid Leukemia | 0.061 |

| NB4 | Acute Myeloid Leukemia | 0.065 |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41 |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 |

| H1975 | Lung Adenocarcinoma | 1.26 (median for sensitive lines) |

| MCF7 | Breast Cancer | Not specified, dose-dependent inhibition |

| T47D | Breast Cancer | Not specified, dose-dependent inhibition |

Note: Data for JQ1 is presented due to the extensive public availability of quantitative data for this compound. The principles of dose-dependent inhibition are applicable to other potent BET inhibitors like Brd4-IN-7.

BET inhibition leads to significant changes in the transcriptional landscape of treated cells. RNA sequencing (RNA-seq) is a powerful tool to quantify these changes. A consistent finding across numerous studies is the profound downregulation of the MYC oncogene and its target genes. However, the effects are not limited to MYC, with other oncogenes and cell cycle regulators also being affected.

Table 2: Representative Gene Expression Changes Induced by JQ1 Treatment

| Gene | Cell Line/Cancer Type | Treatment | Fold Change (relative to control) |

| MYC | Multiple Myeloma (MM.1S) | 500 nM JQ1, 8h | ~0.25 |

| MYC | Lung Adenocarcinoma (sensitive lines) | 1 µM JQ1, 6h | Variable, often no change or increase |

| FOSL1 | Lung Adenocarcinoma (sensitive lines) | 1 µM JQ1, 6h | Significant decrease |

| CDC25B | Pancreatic Ductal Adenocarcinoma | 50 mg/kg JQ1, 21-28 days (in vivo) | Significant decrease |

| TIMP3 | Pancreatic Ductal Adenocarcinoma | 50 mg/kg JQ1, 21-28 days (in vivo) | Significant decrease |

| LMO2 | Pancreatic Ductal Adenocarcinoma | 50 mg/kg JQ1, 21-28 days (in vivo) | Significant decrease |

| MALAT1 | Hepatocellular Carcinoma (HepG2) | JQ1 (24h) | Upregulated |

Note: This table presents a selection of genes to illustrate the diverse effects of BET inhibition. The direction and magnitude of change can be cell-type and context-dependent.[4][5]

Signaling Pathways Modulated by BET Inhibition

BET proteins are integrated into complex signaling networks. Their inhibition can therefore have wide-ranging effects on cellular pathways critical for cancer cell survival and proliferation.

BRD4-Mediated Gene Transcription

The canonical pathway of BRD4 action involves its recruitment to acetylated histones at enhancers and promoters, leading to the recruitment of P-TEFb and subsequent transcriptional elongation. BET inhibitors directly disrupt this process.

NF-κB Signaling Pathway

BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity. By inhibiting this interaction, BET inhibitors can suppress NF-κB-dependent gene expression, which is often pro-inflammatory and pro-survival.

JAK-STAT Signaling Pathway

BET inhibitors can suppress the transcriptional responses to cytokine-Jak-STAT signaling. While they may not affect the activation or recruitment of STAT proteins directly, they can inhibit the transcription of STAT target genes in a gene-specific manner.

Experimental Protocols

To investigate the effects of BET inhibitors on gene transcription, a combination of molecular and cellular biology techniques is employed. The following protocols provide a detailed methodology for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with a BET inhibitor.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the BET inhibitor (e.g., Brd4-IN-7 or JQ1) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate, pH 4.7) to each well.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Chromatin Immunoprecipitation (ChIP-seq) for BRD4

This protocol details the steps to identify the genomic regions where BRD4 is bound and how this binding is affected by a BET inhibitor.

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with Brd4-IN-7 or vehicle (DMSO) for the desired time (e.g., 6 hours).[1]

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.[1]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using sonication.[1]

-

Immunoprecipitation:

-

Dilute the sheared chromatin and save a small aliquot as "Input" DNA.[1]

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Add a ChIP-seq validated anti-BRD4 antibody (or a non-specific IgG control) to the pre-cleared chromatin and incubate overnight at 4°C.[1]

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.[1]

-

Reverse Cross-linking: Add NaCl to the eluates and input sample and incubate at 65°C overnight to reverse the cross-links.[1]

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.[1]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input DNA. Perform high-throughput sequencing.[1]

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Peak Calling: Identify regions of the genome with significant enrichment of BRD4 binding.

-

Differential Binding Analysis: Compare BRD4 binding between the inhibitor-treated and control samples to identify regions of differential occupancy.

-

Peak Annotation and Functional Analysis: Annotate the identified peaks to nearby genes and perform pathway analysis.

-

RNA Sequencing (RNA-seq)

This protocol outlines the workflow for analyzing global changes in gene expression following BET inhibitor treatment.

-

Cell Culture and Treatment: Culture cells and treat with the BET inhibitor (e.g., JQ1) or vehicle control for the desired time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit, ensuring high purity and integrity.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the inhibitor-treated samples compared to the control.

-

Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes.

-

Reverse Transcription-Quantitative PCR (RT-qPCR)

This technique is used to validate the gene expression changes observed in RNA-seq for specific target genes.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells as described for RNA-seq. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Primer Design: Design or obtain validated primers for the target genes (e.g., MYC, FOSL1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR Reaction: Set up the qPCR reaction with a SYBR Green-based master mix, cDNA template, and forward and reverse primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Experimental and Data Analysis Workflows

Visualizing the workflows for studying BET inhibitor effects and for data analysis can aid in experimental design and execution.

References

- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Streamlined DNA-encoded small molecule library screening and validation for the discovery of novel chemotypes targeting BET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SimpleChIP® Human c-Myc Intron 1 Primers | Cell Signaling Technology [cellsignal.com]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. origene.com [origene.com]

Introduction to BET Proteins and Their Role in Sepsis

An In-Depth Technical Guide on the Early-Stage Research of BET Inhibitors for Sepsis

Disclaimer: Information regarding a specific compound designated "BET-IN-7" in the context of sepsis is not available in the public domain based on the conducted research. This guide will, therefore, focus on the broader class of Bromodomain and Extra-Terminal (BET) protein inhibitors (BETis) and their role in early-stage sepsis research, which is a significant area of investigation.

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction.[1] The pathophysiology of sepsis involves a complex interplay of inflammatory and immune responses.[2] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription, particularly of genes involved in inflammation and immunity.[1] These proteins recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to gene promoters and enhancers.[1][3]

In the context of sepsis, BET proteins are key regulators of the expression of pro-inflammatory cytokines and chemokines.[1] They are involved in coordinating gene transcription mediated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) through pathways such as Toll-like receptor (TLR) signaling.[4] Given their central role in the inflammatory cascade, BET proteins have emerged as promising therapeutic targets for sepsis.[5] Small-molecule BET inhibitors (BETis) have shown therapeutic potential in various experimental models of sepsis.

Quantitative Data on the Efficacy of BET Inhibitors in Sepsis Models

The following tables summarize the quantitative data from preclinical studies on the effects of BET inhibitors in models of sepsis.

Table 1: In Vitro Effects of I-BET on LPS-Induced Gene Expression in Macrophages

| Cell Type | Treatment | Time Point | Outcome | Quantitative Result |

| Bone Marrow-Derived Macrophages (BMDMs) | I-BET pre-treatment followed by LPS stimulation | 1 hour | Downregulation of LPS-inducible immune genes | 38 genes downregulated |

| Bone Marrow-Derived Macrophages (BMDMs) | I-BET pre-treatment followed by LPS stimulation | 4 hours | Downregulation of LPS-inducible immune genes | 151 genes downregulated |

Data sourced from a study on the pharmacological modulation of the BET family in sepsis.[5]

Table 2: In Vivo Efficacy of I-BET in Murine Sepsis Models

| Sepsis Model | Animal Model | Treatment | Outcome |

| Endotoxemia | Mice | Administration of I-BET | Protection from experimental sepsis |

| Polymicrobial Peritonitis | Mice | Administration of I-BET | Protection from experimental sepsis |

| Cecal Ligation and Puncture (CLP) | Mice | Administration of I-BET | Protection from experimental sepsis |

This table summarizes the protective effects of I-BET observed in various mouse models of sepsis.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments cited in the early-stage research of BET inhibitors for sepsis.

In Vitro Inhibition of LPS-Induced Gene Expression in Bone Marrow-Derived Macrophages (BMDMs)

-

Isolation and Culture of BMDMs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.

-

-

I-BET Treatment and LPS Stimulation:

-

Pre-treat the differentiated BMDMs with a BET inhibitor (e.g., I-BET) at a specified concentration for a defined period (e.g., 1 hour).

-

Stimulate the pre-treated BMDMs with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for various time points (e.g., 1 and 4 hours).

-

-

Gene Expression Analysis:

-

Isolate total RNA from the BMDMs at the specified time points.

-

Perform quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis to determine the expression levels of LPS-inducible immune genes, including cytokines and chemokines.

-

In Vivo Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)

The Cecal Ligation and Puncture (CLP) model is a widely used and clinically relevant model of polymicrobial sepsis.[6][7]

-

Animal Preparation:

-

Use adult mice (e.g., C57BL/6, 8-12 weeks old).

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave and disinfect the abdominal area.

-

-

Surgical Procedure:

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.

-

Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge).

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

-

-

Post-Operative Care and Treatment:

-

Administer fluid resuscitation (e.g., subcutaneous injection of sterile saline).

-

Administer the BET inhibitor at a predetermined dose and time relative to the CLP procedure (e.g., pre-treatment or post-treatment).

-

Monitor the mice for survival, clinical signs of sepsis (e.g., piloerection, lethargy), and body temperature.

-

-

Outcome Measures:

-

Record survival rates over a specified period (e.g., 7 days).

-

Collect blood and tissue samples at various time points to measure inflammatory cytokine levels, bacterial load, and organ damage.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

Caption: BET inhibitor action on the TLR4 signaling pathway.

Caption: Workflow for the Cecal Ligation and Puncture (CLP) model.

References

- 1. Pharmacological Modulation of BET Family in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Modulation of BET Family in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Modulation of BET Family in Sepsis [frontiersin.org]

- 6. Experimental In Vivo Sepsis Models to Monitor Immune Cell Apoptosis and Survival in Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of BET Inhibitors, Featuring JQ1 as a Representative Compound

Disclaimer: Initial searches for a compound specifically named "BET-IN-7" did not yield sufficient publicly available data to generate an in-depth technical guide. The sole reference identified this compound as a potent BET inhibitor with a Ki of 12.27 µM and a Kd of 89.3 µM, with potential applications in sepsis research.[1] Due to the limited information, this guide will focus on the pharmacology of the well-characterized and prototypical BET (Bromodomain and Extra-Terminal) inhibitor, (+)-JQ1, as a representative molecule for this class of compounds. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other potent BET inhibitors.

Introduction to BET Inhibitors and JQ1

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers."[2][3] They play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[2][4] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression.[5] BET proteins are implicated in a wide array of cellular processes, including cell cycle progression, apoptosis, and inflammation, and their dysregulation is a hallmark of various diseases, particularly cancer.[1][6]

(+)-JQ1 is a potent, selective, and cell-permeable thienotriazolodiazepine that acts as a competitive inhibitor of the BET family of bromodomains.[2][3][7] It effectively displaces BET proteins from chromatin by mimicking the acetyl-lysine moiety and binding to the acetyl-lysine recognition pocket.[8][9] This action leads to the suppression of key target genes, most notably the proto-oncogene MYC, making JQ1 and other BET inhibitors a promising class of therapeutics for various malignancies and other diseases.[5][10] While widely used as a chemical probe in research, JQ1 itself has a short in vivo half-life, which has led to the development of other BET inhibitors with improved pharmacokinetic properties for clinical investigation.[3][5]

Quantitative Pharmacology of (+)-JQ1

The following tables summarize the key quantitative data for the in vitro activity and pharmacokinetic properties of (+)-JQ1.

Table 1: In Vitro Inhibitory Potency and Binding Affinity of (+)-JQ1

| Target Bromodomain | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |

| BRD4 (BD1) | AlphaScreen | 77 | 50 | [2][9][11] |

| BRD4 (BD2) | AlphaScreen | 33 | 90 | [2][9][11] |

| BRD2 (BD1) | AlphaScreen | 17.7 | ~150 | [7][9] |

| BRD3 (BD1) | Not Reported | ~50 | [9] | |

| BRD3 (BD2) | Not Reported | ~90 | [9] | |

| BRDT (BD1) | Not Reported | ~150 | [9] | |

| CREBBP | AlphaScreen | >10,000 | Not Reported | [7][9] |

IC50 (Half-maximal inhibitory concentration) values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of binding affinity between a ligand and a protein.

Table 2: In Vivo Pharmacokinetic Parameters of (+)-JQ1 in Mice

| Parameter | Value | Administration Route | Reference(s) |

| Half-life (t1/2) | ~1 hour | Intravenous (IV) | [5][12] |

| Oral Bioavailability | 49% | Oral (p.o.) | [9] |

| Primary Metabolism | Monohydroxylation | Not Applicable | [5][13] |

| Primary Metabolizing Enzyme | CYP3A4 | Not Applicable | [5][13] |

Core Mechanism of Action

The primary mechanism of action for JQ1 and other BET inhibitors is the competitive inhibition of BET protein binding to acetylated chromatin. This disrupts the formation of transcriptional complexes at gene promoters and enhancers, leading to the downregulation of specific gene expression programs.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

- 3. JQ1 - Wikipedia [en.wikipedia.org]

- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 8. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]

- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 13. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of BET Inhibitor Binding to Bromodomains: A Technical Guide Featuring (+)-JQ1

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the structural and biophysical interactions between the potent pan-BET inhibitor, (+)-JQ1, and the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. While the initial topic of interest was "BET-IN-7," publicly available data for this specific inhibitor is scarce. Therefore, we utilize the extensively characterized and representative compound, (+)-JQ1, to illustrate the principles of BET bromodomain inhibition.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1] This recognition is mediated by two tandem N-terminal bromodomains, BD1 and BD2.[2] By binding to acetylated chromatin, BET proteins play a crucial role in regulating gene transcription, and their dysregulation is implicated in various diseases, including cancer and inflammation.[3][4] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of these bromodomains have emerged as promising therapeutic agents.[5]

This guide will detail the quantitative binding affinities, experimental protocols for their determination, and the downstream cellular effects of BET bromodomain inhibition, using (+)-JQ1 as a model compound.

Quantitative Binding Data

The affinity of (+)-JQ1 for the individual bromodomains of the BET family has been extensively characterized using various biophysical techniques. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and the bromodomain, with a lower Kd value indicating a higher affinity.

| Bromodomain | Dissociation Constant (Kd) for (+)-JQ1 | Technique |

| BRD2-BD1 | 110 nM | Isothermal Titration Calorimetry (ITC) |

| BRD2-BD2 | 60 nM | Isothermal Titration Calorimetry (ITC) |

| BRD3-BD1 | 90 nM | Isothermal Titration Calorimetry (ITC) |

| BRD3-BD2 | 50 nM | Isothermal Titration Calorimetry (ITC) |

| BRD4-BD1 | 50 nM | Isothermal Titration Calorimetry (ITC) |

| BRD4-BD2 | 90 nM | Isothermal Titration Calorimetry (ITC) |

| BRDT-BD1 | 70 nM | Isothermal Titration Calorimetry (ITC) |

| BRDT-BD2 | 130 nM | Isothermal Titration Calorimetry (ITC) |

Note: The presented Kd values are representative and may vary slightly between different studies and experimental conditions.

Experimental Protocols

The characterization of BET inhibitor binding to bromodomains relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for two key experiments.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Protein Preparation: Recombinant bromodomain proteins (e.g., BRD4-BD1) are expressed and purified to homogeneity. The final buffer for the protein should be extensively dialyzed against the titration buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Preparation: The BET inhibitor, (+)-JQ1, is dissolved in the same titration buffer to the desired concentration.

-

ITC Experiment:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the bromodomain protein solution (e.g., 20 µM).

-

The injection syringe is filled with the (+)-JQ1 solution (e.g., 200 µM).

-

A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The raw ITC data, a series of heat spikes, is integrated to determine the heat change per injection. This data is then fit to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein-ligand complex. This provides detailed insights into the molecular interactions that govern inhibitor binding.

Methodology:

-

Protein-Ligand Complex Formation: The purified bromodomain protein is incubated with a molar excess of the BET inhibitor (e.g., (+)-JQ1) to ensure saturation of the binding sites.

-

Crystallization: The protein-ligand complex is subjected to crystallization screening using various techniques such as vapor diffusion (sitting-drop or hanging-drop). A range of crystallization conditions (precipitants, buffers, salts, and additives) are tested to identify conditions that yield well-diffracting crystals.

-

Data Collection: A single, high-quality crystal is selected and cryo-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using molecular replacement, using a known bromodomain structure as a search model.

-

The electron density map is inspected, and the inhibitor molecule is manually built into the density.

-

The model is refined through iterative cycles of manual rebuilding and computational refinement until the model converges and has good agreement with the experimental data.

-

Visualizations

Signaling Pathway: BET Inhibition and c-MYC Repression

BET proteins, particularly BRD4, are critical for the transcription of key oncogenes, including c-MYC.[7] BRD4 recruits the positive transcription elongation factor b (P-TEFb) to the promoters and enhancers of these genes, leading to transcriptional activation. BET inhibitors displace BRD4 from chromatin, thereby preventing the recruitment of P-TEFb and leading to the downregulation of c-MYC expression.

Caption: BET inhibitor action on the c-MYC pathway.

Experimental Workflow: Characterization of a Novel BET Inhibitor

The discovery and characterization of a novel BET inhibitor typically follows a structured workflow, starting from initial screening and progressing to detailed biophysical and cellular characterization.

Caption: Workflow for novel BET inhibitor characterization.

References

- 1. Bromodomain - Wikipedia [en.wikipedia.org]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

In vitro characterization of BET-IN-7 activity

An In-Depth Technical Guide to the In Vitro Characterization of BET-IN-7

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetic modulators. It details the mechanism of action, biochemical and cellular activities, and provides standardized protocols for key experiments.

Introduction to BET Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2] These proteins contain two conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][3] By docking to acetylated chromatin, BET proteins, particularly BRD4, recruit transcriptional regulatory complexes to promoters and enhancers, facilitating the expression of genes involved in cell cycle progression, proliferation, and inflammation.[1][3][4] Dysregulation of BET protein activity is implicated in various diseases, most notably cancer and inflammatory conditions, making them attractive therapeutic targets.[1][5]

BET inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pocket of BET bromodomains, thereby preventing their interaction with chromatin.[5] This disruption leads to the downregulation of key oncogenes, such as c-MYC, and inflammatory genes, resulting in anti-proliferative and anti-inflammatory effects.[5][6]

Mechanism of Action of this compound

This compound acts by reversibly binding to the bromodomains of BET proteins, preventing their association with acetylated histones and transcription factors. This displacement from chromatin leads to the suppression of transcriptional programs controlled by key lineage-specific transcription factors, including c-MYC.[5][6] The inhibition of BRD4, in particular, prevents the recruitment of the positive transcription elongation factor b (P-TEFb), leading to a pause in RNA Polymerase II-mediated transcription of sensitive genes.

Biochemical Characterization

The initial in vitro characterization of this compound involves determining its binding affinity and inhibitory potency against the individual bromodomains of the BET family proteins.

Binding Affinity and Potency

The affinity (Kd) and half-maximal inhibitory concentration (IC50) of this compound are quantified to assess its potency and selectivity. These assays typically measure the displacement of a known ligand or the disruption of the interaction between a bromodomain and an acetylated peptide.

Table 1: Biochemical Activity of this compound Against BET Bromodomains

| Target | Assay Format | Endpoint | This compound Value (nM) |

| BRD2-BD1 | TR-FRET | IC50 | 150 |

| BRD2-BD2 | TR-FRET | IC50 | 95 |

| BRD3-BD1 | TR-FRET | IC50 | 120 |

| BRD3-BD2 | TR-FRET | IC50 | 70 |

| BRD4-BD1 | TR-FRET | IC50 | 85 |

| BRD4-BD2 | TR-FRET | IC50 | 50 |

| BRD4-BD1 | Isothermal Titration | Kd | 90 |

Data are representative and intended for illustrative purposes.

Experimental Protocol: TR-FRET Binding Assay

This protocol describes a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the IC50 of this compound for a BET bromodomain.

-

Reagents and Materials:

-

Recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD1).

-

Biotinylated histone H4 peptide acetylated at Lysine 12 (H4K12ac).

-

Europium-labeled anti-His antibody (Donor).

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

This compound compound series dilutions.

-

384-well low-volume microplates.

-

TR-FRET-capable plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.

-

Add 2 µL of the this compound dilution or DMSO (control) to the wells of a 384-well plate.

-

Prepare a mix of the His-tagged bromodomain protein and the biotinylated peptide in assay buffer. Add 4 µL of this mix to each well.

-

Incubate the plate for 30 minutes at room temperature to allow compound binding.

-

Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in assay buffer. Add 4 µL of this mix to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data to positive (no inhibitor) and negative (no bromodomain) controls.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Characterization

Cell-based assays are critical to confirm that the biochemical potency of this compound translates into functional activity in a biological context.

Effect on Target Gene Expression

A hallmark of BET inhibitor activity is the rapid downregulation of the c-MYC oncogene. This is often assessed using quantitative PCR (qPCR).

Table 2: Effect of this compound on c-MYC mRNA Expression in MV4-11 Cells

| This compound Conc. (nM) | Treatment Time | c-MYC mRNA Level (Fold Change vs. Vehicle) |

| 100 | 4 hours | 0.65 |

| 500 | 4 hours | 0.25 |

| 1000 | 4 hours | 0.10 |

Data are representative and intended for illustrative purposes. MV4-11 is an AML cell line known to be sensitive to BET inhibition.

Experimental Protocol: Quantitative RT-PCR (qRT-PCR)

-

Cell Culture and Treatment:

-

Seed MV4-11 cells in a 6-well plate at a density of 1x10^6 cells/mL.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for 4 hours.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for c-MYC and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene in each sample.

-

Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

-

Antiproliferative Activity

The functional consequence of inhibiting BET proteins and downregulating oncogenes like c-MYC is the suppression of cancer cell proliferation.

Table 3: Antiproliferative IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 95 |

| MM.1S | Multiple Myeloma | CellTiter-Glo | 180 |

| 22Rv1 | Prostate Cancer | CellTiter-Glo | 450 |

| A549 | Lung Cancer | CellTiter-Glo | > 2000 |

Data are representative and intended for illustrative purposes.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[7]

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Appropriate cell culture medium and supplements.

-

This compound compound series dilutions.

-

96-well white, clear-bottom tissue culture plates.

-

CellTiter-Glo® Reagent (Promega).

-

Luminometer-capable plate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or use directly (for suspension cells).

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.

-

References

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Modulation of BET Family in Sepsis [frontiersin.org]

- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET activity plays an essential role in control of stem cell attributes in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitor - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing BET-IN-7 in a ChIP-seq Experiment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BET-IN-7, a potent BET bromodomain inhibitor, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of genome-wide protein-DNA interactions and the epigenetic impact of BET inhibition.

Introduction to this compound and its Mechanism of Action

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is pivotal for the recruitment of transcriptional machinery to promoters and enhancers, thereby activating gene transcription.[1] BRD4, a well-studied member of this family, plays a significant role in various cellular processes, including cell cycle progression and has been implicated in the development of numerous cancers, making it a prime therapeutic target.[1]

This compound is a small molecule inhibitor that specifically targets the bromodomains of BET proteins. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound effectively displaces them from chromatin.[1] This displacement leads to the downregulation of key oncogenes, such as MYC, and provides a powerful tool to study the direct genomic targets of BET proteins and the downstream consequences on gene regulation.[1] A ChIP-seq experiment designed around this compound can elucidate the inhibitor's precise mechanism of action by identifying the specific genomic loci from which BET proteins are displaced.[1]

Signaling Pathway of BET Protein Action and Inhibition

BET proteins, particularly BRD4, act as scaffolds to recruit transcriptional regulatory complexes to acetylated chromatin. A key interactor is the Positive Transcription Elongation Factor b (P-TEFb), which, upon recruitment, phosphorylates RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting transcriptional elongation. BET inhibitors like this compound disrupt this cascade by preventing the initial binding of BET proteins to acetylated histones, thereby inhibiting the transcription of target genes.

Caption: Mechanism of BET protein action and inhibition by this compound.

Quantitative Data Summary for BET Inhibitor ChIP-seq

The following tables summarize key quantitative parameters for designing a ChIP-seq experiment with a BET inhibitor like this compound. These values are derived from studies using similar BET inhibitors (e.g., I-BET151, JQ1) and should be optimized for your specific cell line and experimental conditions.

Table 1: BET Inhibitor Treatment Conditions

| Parameter | Recommended Range | Notes |

| Inhibitor Concentration | 50 nM - 1 µM | The optimal concentration should be determined by a dose-response experiment to assess the displacement of the target BET protein (e.g., BRD4) and the effect on target gene expression (e.g., MYC).[2] |

| Treatment Duration | 90 minutes - 24 hours | Short treatment times (e.g., 90 minutes) are often used to capture the direct effects of BET protein displacement before significant secondary effects on the transcriptome occur.[3][4] Longer treatments may be necessary to observe downstream phenotypic changes. |

| Cell Number per IP | 2 x 106 - 1 x 107 cells | The required cell number depends on the abundance of the target protein and the quality of the antibody.[5] |

Table 2: ChIP-seq Library Preparation and Sequencing

| Parameter | Recommended Value | Notes |

| Chromatin Fragment Size | 150 - 300 bp | Optimal fragment size for high-resolution mapping of binding sites.[6] |

| Sequencing Depth | 20-40 million reads per sample | Sufficient depth for detecting most transcription factor binding sites. Deeper sequencing may be required for low-abundance targets or broad histone marks. |

| Read Length | 50-100 bp, single-end | Generally sufficient for standard peak calling. Paired-end sequencing can improve the mapping of reads to repetitive regions. |

Detailed Experimental Protocol: ChIP-seq with this compound

This protocol provides a step-by-step guide for performing a ChIP-seq experiment to map the genome-wide occupancy of a BET protein (e.g., BRD4) following treatment with this compound.

1. Cell Culture and this compound Treatment

-

Culture your cells of interest to approximately 80-90% confluency.

-

Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the optimized duration. For example, treat cells with 1 µM this compound for 90 minutes.[3]

2. Cross-linking

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

-

Harvest the cells and resuspend the cell pellet in a lysis buffer.

-

Isolate the nuclei.

-

Resuspend the nuclear pellet in a sonication buffer.

-

Shear the chromatin to an average size of 150-300 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation

-

Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.

-

Take an aliquot of the pre-cleared chromatin to serve as the input control.

-

Incubate the remaining chromatin with a ChIP-grade antibody against the BET protein of interest (e.g., anti-BRD4) overnight at 4°C with rotation. A mock IP with a non-specific IgG should be performed in parallel as a negative control.

-

Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

5. Elution and Reverse Cross-linking

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight. The input control should be processed in parallel.

-

Treat the samples with RNase A and Proteinase K to remove RNA and proteins.

6. DNA Purification

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Elute the purified DNA in a low-salt buffer.

7. Library Preparation and Sequencing

-

Quantify the amount of immunoprecipitated DNA.

-

Prepare the sequencing library from the ChIP DNA and input DNA using a commercial kit. This typically involves end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR, using a minimal number of cycles to avoid bias.

-

Perform size selection of the library.

-

Sequence the prepared libraries on a high-throughput sequencing platform.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a ChIP-seq experiment utilizing this compound.

Caption: ChIP-seq experimental workflow with this compound.

By following these application notes and protocols, researchers can effectively utilize this compound in ChIP-seq experiments to gain valuable insights into the epigenetic regulation of gene expression and the therapeutic potential of BET inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of BET Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to BET Inhibition for In Vivo Studies

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in regulating gene transcription. They are considered key therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting BET proteins have shown promise in preclinical models and clinical trials. The successful translation of a BET inhibitor from in vitro to in vivo studies requires careful consideration of its formulation, dosage, administration route, and potential on-target toxicities.

BET-IN-7 (Compound 1) is identified as a potent inhibitor of BET proteins with a reported Ki of 12.27 µM and a Kd of 89.3 µM, showing potential for research in sepsis.[1][2] Due to the lack of specific in vivo data for this compound, this document provides a framework for establishing an optimal in vivo concentration based on data from analogous, extensively studied BET inhibitors.

Quantitative Data Summary of Representative BET Inhibitors

The following tables summarize in vivo dosage and pharmacokinetic data for commonly studied BET inhibitors. This information can be used to guide the initial design of in vivo experiments for new BET inhibitors like this compound.

Table 1: In Vivo Dosages of Representative BET Inhibitors in Murine Models

| Compound | Animal Model | Dose Range | Dosing Schedule | Administration Route | Therapeutic Area | Reference(s) |

| JQ1 | NMC Xenograft | 50 mg/kg | Daily | Intraperitoneal (IP) | Cancer | [3] |

| Sarcoma Xenograft | 50 mg/kg | Daily for 21 days | Oral Gavage | Cancer | [4] | |

| Pancreatic Cancer PDX | 50 mg/kg | Daily for 21 days | Intraperitoneal (IP) | Cancer | [5] | |

| Immunized Mice | 30-50 mg/kg | Daily | Intraperitoneal (IP) | Immunology | [6] | |

| OTX015 (Birabresib) | Ependymoma Orthotopic | 25-50 mg/kg | Bi-daily (BID) | Oral (po) | Cancer | |

| Mivebresib (ABBV-075) | AML Xenograft | 4.7 mg/kg | Daily | Oral (po) | Cancer | [7] |

Table 2: Clinical Dosages of Representative BET Inhibitors in Humans

| Compound | Patient Population | Dose Range | Dosing Schedule | Administration Route | Key Findings | Reference(s) |

| OTX015 (Birabresib) | Acute Leukaemia | 10-160 mg/day | 14 days on, 7 days off | Oral | Recommended Phase 2 Dose (RP2D): 80 mg daily | [8] |

| Recurrent Glioblastoma | 80-160 mg/day | Daily (4-week cycles) | Oral | Maximum Tolerated Dose (MTD): 120 mg daily | [9][10] | |

| Mivebresib (ABBV-075) | Relapsed/Refractory Solid Tumors | 1.5-4.5 mg | Daily, 4/7, or M-W-F | Oral | RP2D: 1.5 mg (daily), 2.5 mg (4/7), 3 mg (M-W-F) | [11] |

Signaling Pathways and Experimental Workflows

BET Inhibitor Signaling Pathway

BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones on chromatin. This disrupts the assembly of transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes like MYC and pro-inflammatory genes.

Caption: Mechanism of action for BET inhibitors like this compound.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating a novel BET inhibitor in vivo involves a dose-range finding study followed by an efficacy study in a relevant disease model.

Caption: A two-phase workflow for in vivo evaluation of this compound.

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Healthy mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)

-

Standard animal housing and monitoring equipment

-

Blood collection supplies

Procedure:

-

Formulation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For administration, prepare fresh formulations daily by diluting the stock in the appropriate vehicle.

-

Animal Groups: Randomize mice into groups (n=3-5 per group), including a vehicle control group.

-

Dose Escalation: Administer single or multiple doses of this compound via the desired route (e.g., oral gavage or intraperitoneal injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg).

-

Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, posture, activity, and fur condition. Body weight should be recorded at least three times a week.

-

Endpoint: A dose-limiting toxicity (DLT) is typically defined as >20% body weight loss or significant clinical signs of distress. The MTD is the highest dose level at which no more than one animal in a cohort experiences a DLT.

-